N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-4-ethylbenzamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-4-ethylbenzamide is a complex organic compound that features a benzimidazole moiety, a chlorophenyl group, and an ethylbenzamide structure. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-4-ethylbenzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Chlorination: The benzimidazole derivative is then chlorinated using chlorosulphonyl derivatives.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, employing solvents like acetonitrile and catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-4-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-4-ethylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-4-ethylbenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-benzimidazol-2-yl)-1H-pyrazol-4-yl]benzamide
- 2-(1H-benzimidazol-2-yl)-N-(5-methyl-3-isoxazolyl)benzamide
Uniqueness
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-4-ethylbenzamide is unique due to its specific combination of a benzimidazole core with a chlorophenyl and ethylbenzamide structure. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H18ClN3O |
---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C22H18ClN3O/c1-2-14-7-9-15(10-8-14)22(27)24-16-11-12-18(23)17(13-16)21-25-19-5-3-4-6-20(19)26-21/h3-13H,2H2,1H3,(H,24,27)(H,25,26) |
InChI Key |
NKBNNDVKPKERMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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